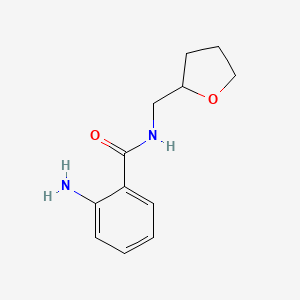

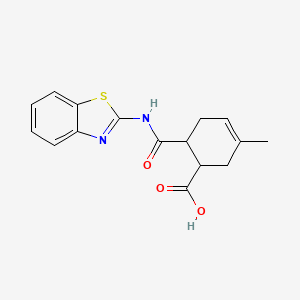

![molecular formula C12H10N4O3S B1274563 [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid CAS No. 436811-21-1](/img/structure/B1274563.png)

[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid

説明

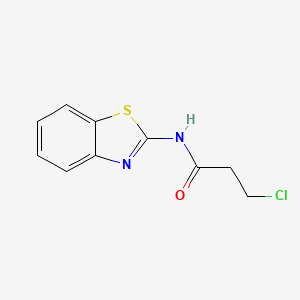

“[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid” is a chemical compound with the CAS Number: 436811-21-1 . Its molecular weight is 290.3 and its molecular formula is C12H10N4O3S . The IUPAC name for this compound is [2- ( (2E)-1,3-benzothiazol-2 (3H)-ylideneamino)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4O3S/c17-9(18)5-7-10(19)15-11(13-7)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,19H,5H2,(H,17,18)(H2,13,14,15,16) . This code provides a unique representation of the molecule’s structure.科学的研究の応用

Antimicrobial Activity

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial properties . The presence of the benzothiazole moiety can significantly enhance the efficacy of pharmaceutical compounds against various bacterial and fungal strains. This makes the compound a potential candidate for developing new antimicrobial agents that could be more effective against resistant strains of pathogens .

Anticancer Properties

The structural diversity of benzothiazole derivatives allows them to interact with various biological targets, making them valuable in cancer research. They can act as angiogenesis inhibitors , which prevent the formation of new blood vessels, thereby inhibiting tumor growth. Additionally, they may possess anti-proliferative effects that directly inhibit the growth and spread of cancer cells .

Enzyme Inhibition

Benzothiazole compounds have been identified as potent enzyme inhibitors . They can inhibit enzymes like falcipain, which is crucial in the life cycle of parasites like Plasmodium falciparum, the causative agent of malaria. This opens up possibilities for the compound to be used in the development of new antimalarial drugs .

Neuroprotective Effects

Research has indicated that benzothiazole derivatives can have neuroprotective effects . They may offer therapeutic benefits in neurodegenerative diseases such as Parkinson’s disease by inhibiting glutamate-induced neurotoxicity. This suggests potential applications in designing drugs to treat or manage neurodegenerative conditions .

Diabetes Management

The compound’s derivatives have shown promise in managing diabetes . They exhibit hypoglycemic activity, which can help in lowering blood sugar levels. This property is particularly useful in the search for new and more effective treatments for diabetes .

OLED Technology

In the field of electronics, benzothiazole derivatives are used as electrophosphorescent emitters in OLEDs (Organic Light Emitting Diodes). Their ability to emit light when an electric current is applied makes them suitable for use in display and lighting technologies .

Fluorescent Probes

These compounds can act as fluorescent probes for analyte detection. Their fluorescent properties allow them to bind to specific molecules, making them useful in various diagnostic applications, including the detection of bacterial infections .

Green Chemistry

Benzothiazole derivatives are also relevant in green chemistry . They can be synthesized using environmentally friendly methods, which is crucial in reducing the environmental impact of chemical synthesis. This aligns with the growing need for sustainable practices in chemical research and industry .

作用機序

Target of Action

The primary target of this compound is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its eventual death . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and virulence of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the synthesis of key components necessary for the bacteria’s survival . The downstream effects of this disruption include a decrease in the bacteria’s ability to infect and cause disease .

Pharmacokinetics

Similar benzothiazole derivatives have been found to exhibit good bioavailability

Result of Action

The result of the compound’s action is a significant reduction in the viability of Mycobacterium tuberculosis . This leads to a decrease in the severity of the infection and potentially aids in the recovery of the infected individual .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can impact its effectiveness . Additionally, factors such as pH, temperature, and the presence of certain ions can affect the stability of the compound

Safety and Hazards

特性

IUPAC Name |

2-[2-(1,3-benzothiazol-2-ylamino)-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c17-9(18)5-7-10(19)15-11(13-7)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,7H,5H2,(H,17,18)(H2,13,14,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKBFPXIGJABNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=NC(C(=O)N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389866 | |

| Record name | [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid | |

CAS RN |

436811-21-1 | |

| Record name | 2-(2-Benzothiazolylamino)-4,5-dihydro-5-oxo-1H-imidazole-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

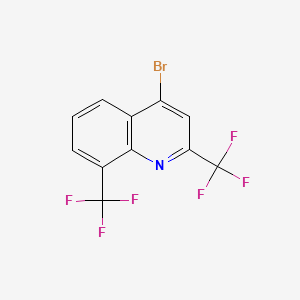

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

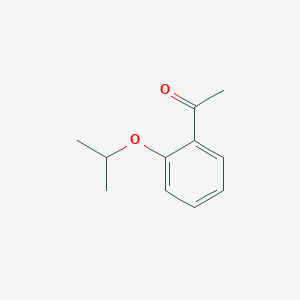

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

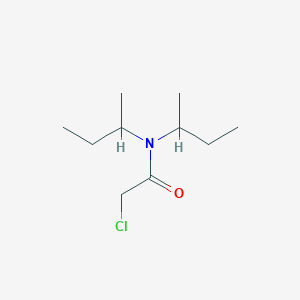

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)